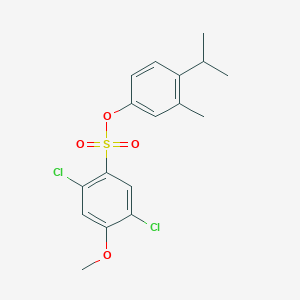

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate” is a complex organic molecule. It contains several functional groups, including a sulfonate group, a methoxy group, and a phenyl group. These functional groups can greatly influence the properties and reactivity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonate group is typically a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonate group could make the compound highly polar and soluble in water .Applications De Recherche Scientifique

Julia-Kocienski Olefination

The Julia-Kocienski olefination reaction utilizes sulfones for the synthesis of alkenes and dienes from carbonyl compounds. Sulfones, including those similar in functionality to the queried compound, have been demonstrated to afford 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities. This process is a cornerstone in the synthesis of complex molecules, such as methoxylated stilbenes, illustrating the sulfonate's role in facilitating carbon-carbon bond formation (Alonso et al., 2005).

Sulfonate Activation of Electrophilic Reagents

The reaction of sulfur trioxide with ylides to form stable sulfonate adducts highlights the sulfonate group's ability to activate electrophilic reagents. This capacity is crucial in various synthetic routes, enabling the formation of compounds with significant complexity. The synthesis of stable adducts showcases the sulfonate's role in expanding the toolbox available for organic synthesis (Semerikov et al., 1988).

Neighboring Group Participation

The sulfonate group can also influence solvolytic reactions through neighboring group participation, affecting the reaction rate and product distribution. This property is crucial in designing synthetic strategies where selective activation or stabilization of intermediates is desired, demonstrating the sulfonate group's impact on reaction mechanisms and outcomes (Winstein et al., 1958).

Antimicrobial Activity

Compounds containing sulfonate groups have been investigated for their antimicrobial properties, highlighting the potential of sulfonate-containing molecules in medicinal chemistry. The ability to inhibit the growth of bacteria such as S. aureus and E. coli suggests the role of sulfonate derivatives in developing new antibacterial agents (Mutreja et al., 1980).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3-methyl-4-propan-2-ylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2O4S/c1-10(2)13-6-5-12(7-11(13)3)23-24(20,21)17-9-14(18)16(22-4)8-15(17)19/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMLRQGWRBNEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)